6-[(4-cyclohexylphenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-CYCLOHEXYLPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE: is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a cyclohexylphenoxy group and a dimethyltriazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CYCLOHEXYLPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:
Formation of the Cyclohexylphenoxy Intermediate: The initial step involves the reaction of cyclohexylphenol with an appropriate alkylating agent to form the cyclohexylphenoxy intermediate.
Attachment to the Triazine Core: The cyclohexylphenoxy intermediate is then reacted with a triazine derivative, such as cyanuric chloride, under controlled conditions to form the desired compound.
Dimethylation: The final step involves the dimethylation of the triazine core using dimethylamine or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction steps but optimized for efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the overall production process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-CYCLOHEXYLPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
6-[(4-CYCLOHEXYLPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(4-CYCLOHEXYLPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
6-[(4-CYCLOHEXYLPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE: can be compared with other triazine derivatives:
Similar Compounds: Examples include 2,4-diamino-6-dimethylamino-1,3,5-triazine and 2-[(2-cyclohexylphenoxy)methyl]morpholine hydrochloride
Uniqueness: The presence of the cyclohexylphenoxy group and the specific substitution pattern on the triazine core make this compound unique, providing distinct chemical and biological properties.
6-[(4-CYCLOHEXYLPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H25N5O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-[(4-cyclohexylphenoxy)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H25N5O/c1-23(2)18-21-16(20-17(19)22-18)12-24-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13H,3-7,12H2,1-2H3,(H2,19,20,21,22) |
InChI Key |
WJVCMFAJPANFSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
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